molecular formula C18H15NO4 B11384296 N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384296
M. Wt: 309.3 g/mol
InChI Key: DANDXYRBCDGSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-methoxyaniline with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromene ring can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation. The chromene core structure allows it to interact with the active sites of these enzymes, thereby blocking their activity. Additionally, the methoxy and carboxamide groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-oxo-4H-chromen-2-yl)acetamide
  • N-(4-methoxyphenyl)-2-(4-oxo-4H-chromen-3-yl)acetamide
  • N-(4-methoxyphenyl)-2-(4-oxo-4H-chromen-4-yl)acetamide

Comparison: While these compounds share a similar chromene core structure, the position of the carboxamide group and other substituents can significantly influence their biological activity and chemical reactivity. N-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable candidate for further research and development .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-11-3-8-14-15(20)10-17(23-16(14)9-11)18(21)19-12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,19,21)

InChI Key

DANDXYRBCDGSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.